molecular formula C24H22FN3O3S B6479246 N-benzyl-N-ethyl-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide CAS No. 1260628-39-4

N-benzyl-N-ethyl-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide

Cat. No. B6479246
CAS RN: 1260628-39-4
M. Wt: 451.5 g/mol
InChI Key: JXQRTXOLKLDPCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-benzyl-N-ethyl-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide” is a chemical compound with the molecular formula C19H21N3O2S2. It has a molecular weight of 387.5 g/mol .


Molecular Structure Analysis

The molecular structure of this compound includes a thiadiazole nucleus, which is a 5-membered ring system containing a sulfur atom and two nitrogen atoms . The compound also contains a benzyl group and an ethyl group .


Physical And Chemical Properties Analysis

This compound has a computed XLogP3-AA value of 3.6, indicating its lipophilicity . It has 0 hydrogen bond donors and 5 hydrogen bond acceptors . The compound has a topological polar surface area of 107 Ų and a complexity of 549 .

Scientific Research Applications

Anticancer Research

AKOS005688348: has shown potential in anticancer research due to its ability to inhibit specific cancer cell lines. The compound’s structure allows it to interfere with the proliferation of cancer cells, making it a candidate for developing new anticancer therapies. Studies have focused on its efficacy against various types of cancer, including breast, lung, and colon cancers .

Antiviral Applications

The compound has been investigated for its antiviral properties, particularly against RNA and DNA viruses. Its unique chemical structure enables it to inhibit viral replication, making it a promising candidate for antiviral drug development. Research has highlighted its potential effectiveness against viruses such as influenza and hepatitis .

Neuroprotective Effects

AKOS005688348: has been studied for its neuroprotective effects, particularly in the context of neurodegenerative diseases like Alzheimer’s and Parkinson’s. The compound’s ability to inhibit acetylcholinesterase and reduce oxidative stress has been a focal point in research aimed at developing treatments for these conditions .

Anti-inflammatory Properties

Research has shown that AKOS005688348 possesses significant anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models. This makes it a potential candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Antioxidant Activity

The compound has demonstrated strong antioxidant activity, which is crucial in protecting cells from oxidative damage. This property is particularly valuable in the development of treatments for diseases where oxidative stress plays a key role, such as cardiovascular diseases and certain types of cancer .

Antimicrobial Applications

AKOS005688348: has been explored for its antimicrobial properties against a range of bacterial and fungal pathogens. Its ability to disrupt microbial cell walls and inhibit growth makes it a potential candidate for developing new antimicrobial agents, especially in the face of rising antibiotic resistance .

properties

IUPAC Name

N-benzyl-N-ethyl-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22FN3O3S/c1-3-26(14-17-7-5-4-6-8-17)21(29)15-27-20-11-12-32-22(20)23(30)28(24(27)31)18-9-10-19(25)16(2)13-18/h4-13H,3,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXQRTXOLKLDPCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)C(=O)CN2C3=C(C(=O)N(C2=O)C4=CC(=C(C=C4)F)C)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-N-ethyl-2-(3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide

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